molecular formula C19H18N2OS B2965811 N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide CAS No. 1257547-24-2

N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Cat. No.: B2965811
CAS No.: 1257547-24-2
M. Wt: 322.43
InChI Key: IUZDPXZLCWXVHL-UHFFFAOYSA-N
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Description

N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its molecular structure includes a phenyl group, a pyrrole ring, and a methylthio substituent, making it an intriguing subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves a multi-step organic synthesis process:

  • Starting Materials: : Common starting materials include 2-bromo-N-(methylthio)benzamide, benzene, and pyrrole.

  • Reaction Steps

    • First, the bromination of N-(methylthio)benzamide results in 2-bromo-N-(methylthio)benzamide.

    • This is followed by a nucleophilic substitution reaction with phenylacetyl chloride to yield an intermediate.

    • The final step involves the cyclization of the intermediate with pyrrole under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods generally optimize reaction conditions to increase yield and reduce costs. This includes the use of efficient catalysts, automated reaction monitoring, and high-throughput synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide undergoes various types of chemical reactions:

  • Oxidation: : Conversion of the methylthio group to a sulfoxide or sulfone.

  • Reduction: : Possible reduction of the phenyl or pyrrole rings under specific conditions.

  • Substitution: : Electrophilic and nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

  • Substitution Reagents: : Halogenating agents, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxide or sulfone derivatives, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules. Its reactivity provides insights into the behavior of heterocyclic compounds.

  • Biology: : Explored for its potential as a bioactive molecule in drug discovery. Studies focus on its interactions with biological targets.

  • Medicine: : Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

  • Industry: : Utilized in the development of novel materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism by which N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : Enzymes, receptors, and proteins that interact with the compound.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, and gene expression regulation. The compound may bind to specific targets, altering their activity and triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenylphenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide: : Lacks the methylthio substituent.

  • N-(2-(methylthio)phenyl)-2-phenylacetamide: : Does not have the pyrrole ring.

  • 2-(methylthio)-N-phenyl-2-(1H-pyrrol-1-yl)acetamide: : Different placement of the phenyl group.

Uniqueness

The uniqueness of N-(2-(methylthio)phenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide lies in its combination of functional groups and structural elements, which confer distinct reactivity and biological activity. Its specific molecular arrangement allows for diverse interactions and applications that distinguish it from similar compounds.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-phenyl-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-23-17-12-6-5-11-16(17)20-19(22)18(21-13-7-8-14-21)15-9-3-2-4-10-15/h2-14,18H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZDPXZLCWXVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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